![molecular formula C18H16N4O3 B2779383 2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide CAS No. 2034323-29-8](/img/structure/B2779383.png)

2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

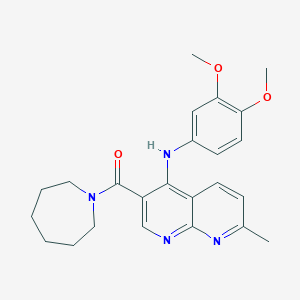

Description

This compound is a complex organic molecule that likely contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrimidine .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyridine derivatives can be synthesized through various methods. For instance, addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. Pyridine, for example, has a molecular weight of 93.1265 and its structure can be viewed using computational methods .Chemical Reactions Analysis

Pyridine compounds can undergo a variety of chemical reactions. For example, they can react with Grignard reagents, undergo cross-coupling reactions with aryl bromides, and participate in photochemical cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, 2-methylpyridine, a related compound, is a colorless liquid with an unpleasant odor .Scientific Research Applications

Medicinal Chemistry Strategies

One research avenue for compounds with the imidazo[1,2-a]pyridine moiety, like 2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide, involves modifying the structure to reduce metabolism mediated by aldehyde oxidase (AO). In the context of developing antagonists for the androgen receptor with potential applications in cancer treatment, strategies to avoid AO-mediated oxidation have been explored. Altering the heterocycle or blocking the reactive site are effective strategies for reducing AO metabolism, which could be beneficial for similar compounds (Linton et al., 2011).

Synthesis Methods

The synthesis of imidazo[1,2-a]pyridines, which include structures similar to 2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide, is a critical aspect of research. A one-pot synthesis of imidazo[1,5-a]pyridines from a carboxylic acid and 2-methylaminopyridines has been achieved, allowing the introduction of various substituents. This synthesis method could potentially be applied or adapted for related compounds, providing a streamlined approach to their production (Crawforth & Paoletti, 2009).

Antimycobacterial Activity

Compounds with the imidazo[1,2-a]pyridine-3-carboxamide structure have been designed and synthesized, showing significant antimycobacterial activity. This research highlights the potential of such compounds in the treatment of tuberculosis. The structure-activity relationship studies reveal that certain substitutions on the benzene ring enhance the scaffold's potency against drug-sensitive and resistant MTB strains. This suggests that derivatives of 2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide could be explored for their antimycobacterial properties (Lv et al., 2017).

Antitubercular Activity

The design and synthesis of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides containing various amine moieties have demonstrated promising antitubercular activity. These compounds showcase excellent in vitro activity against both drug-sensitive and multidrug-resistant MTB strains. Research in this area could inform the development of new anti-TB agents, potentially including derivatives of 2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide (Li et al., 2020).

Mechanism of Action

Target of Action

It is known that imidazo[1,2-a]pyridine analogues have been recognized as significant agents against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Mode of Action

Imidazo[1,2-a]pyridine analogues are known to exhibit significant activity against mdr-tb and xdr-tb

Biochemical Pathways

It is known that imidazo[1,2-a]pyridine analogues have shown significant activity against mdr-tb and xdr-tb

Pharmacokinetics

It is noted that a compound named q203, which is also an imidazo[1,2-a]pyridine analogue, displayed pharmacokinetic and safety profiles compatible with once-daily dosing

properties

IUPAC Name |

2-methyl-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]imidazo[1,2-a]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3/c1-12-15(22-8-3-2-4-14(22)20-12)17(23)19-7-10-21-9-5-13-6-11-25-16(13)18(21)24/h2-6,8-9,11H,7,10H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGJAAKGVHEYIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)NCCN3C=CC4=C(C3=O)OC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2779301.png)

![5-[(E)-2-(4-chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile](/img/structure/B2779304.png)

![3-(4-chlorobenzyl)-8-(4-fluorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2779308.png)

![4-[4-(2-Ethoxyphenyl)piperazin-1-yl]-6-[(4-methylphenyl)sulfanyl]pyrimidin-2-amine](/img/structure/B2779313.png)

![N-benzyl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2779316.png)

![3-butoxy-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2779317.png)

![N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-nitrobenzamide](/img/structure/B2779318.png)

![2-(4-bromophenyl)-N-(2,3-dimethylphenyl)-8-methyl-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2779320.png)